molecular formula C7H13Cl2F3N2 B13592949 4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride CAS No. 2792185-31-8

4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride

Cat. No.: B13592949
CAS No.: 2792185-31-8
M. Wt: 253.09 g/mol
InChI Key: NGFMOTJZFGWVGE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1-azabicyclo[221]heptan-3-aminedihydrochloride is a compound known for its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride typically involves the reaction of a bicyclic precursor with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic reagents such as amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride
  • 1,7,7-trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one

Uniqueness

4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride is unique due to the presence of both a trifluoromethyl group and an azabicyclic structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

2792185-31-8

Molecular Formula

C7H13Cl2F3N2

Molecular Weight

253.09 g/mol

IUPAC Name

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride

InChI

InChI=1S/C7H11F3N2.2ClH/c8-7(9,10)6-1-2-12(4-6)3-5(6)11;;/h5H,1-4,11H2;2*1H

InChI Key

NGFMOTJZFGWVGE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(C1(C2)C(F)(F)F)N.Cl.Cl

Origin of Product

United States

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